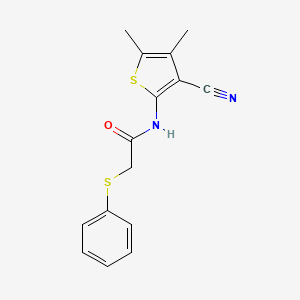

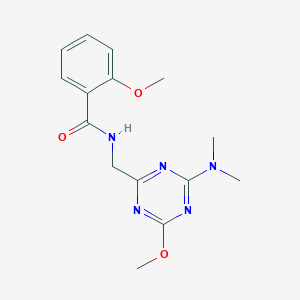

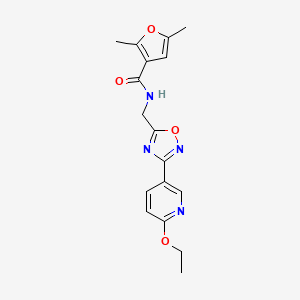

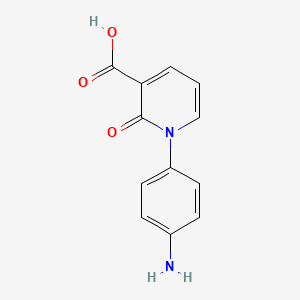

![molecular formula C29H26FN5O3 B2489397 4-benzyl-N-cyclopentyl-2-(2-fluorobenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1243061-57-5](/img/structure/B2489397.png)

4-benzyl-N-cyclopentyl-2-(2-fluorobenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

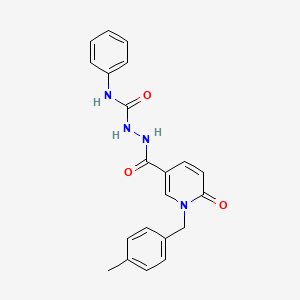

Beschreibung

Synthesis Analysis

The synthesis of similar [1,2,4]triazolo[4,3-a]quinazoline derivatives often involves multi-step reactions, including cyclization and condensation processes, which are crucial for constructing the complex triazoloquinazoline core. For instance, the synthesis may involve the condensation of aldehydes and beta-diketones with amines or hydrazines under solvent-free conditions or in the presence of catalysts to yield tetrahydro[1,2,4]triazoloquinazoline derivatives in relatively high yields (Shaabani et al., 2006). Moreover, novel synthetic routes have been explored, including one-pot methods that provide an efficient strategy for synthesizing quinazoline derivatives from easily available materials (Xiang‐He Meng et al., 2022).

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]quinazoline derivatives is characterized by the presence of multiple heterocyclic rings, including a triazolo ring fused to a quinazoline backbone. This structural arrangement contributes to the compound's unique physical and chemical properties. Structural determination and analysis are often carried out using spectroscopic methods, including NMR and X-ray crystallography, providing insights into the arrangement of atoms within the molecule and the configuration of substituents (Chernyshev et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of [1,2,4]triazolo[4,3-a]quinazoline derivatives involves various reactions, such as alkylation, acylation, and cycloaddition, which modify the core structure and introduce different functional groups. These reactions expand the chemical diversity and potential applications of these compounds. The presence of multiple reactive sites allows for the synthesis of a wide range of derivatives with varied biological and chemical properties (Lipson et al., 2007).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structure Elucidation

The synthesis of related [1,2,4]triazolo[4,3-a]quinazoline derivatives involves cascade cyclization reactions, showcasing the compound's relevance in synthetic organic chemistry. For instance, a study by Lipson et al. (2006) described the three-component condensation of 3,4,5-triamino-1,2,4-triazole with aromatic aldehydes and cycloalkanones to afford partially hydrogenated [1,2,4]triazolo[5,1-b]quinazolin-8-ones, highlighting the synthetic routes for structurally similar compounds Lipson et al., 2006.

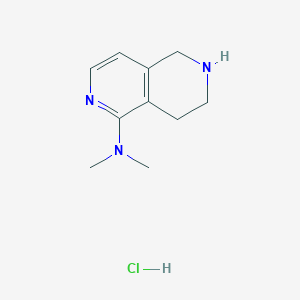

Bioactivity and Therapeutic Potential

The biological activity and therapeutic potential of similar [1,2,4]triazoloquinazoline derivatives have been extensively studied. For example, Danylchenko et al. (2016) conducted a study on the synthesis, computer prediction of biological activity, and the acute toxicity of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides. Their research indicated potential antineurotic activity, suggesting prospects for male reproductive and erectile dysfunction treatment Danylchenko et al., 2016.

Pharmacological Studies

Pharmacological evaluations of [1,2,4]triazolo[4,3-a]quinazoline derivatives have demonstrated diverse biological activities. Alagarsamy et al. (2007) synthesized novel 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones and evaluated them for in vivo H1-antihistaminic activity, revealing significant potential as antihistaminic agents with minimal sedative effects Alagarsamy et al., 2007.

Wirkmechanismus

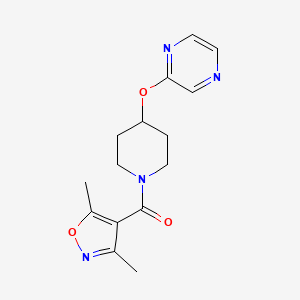

Target of Action

The compound belongs to the class of 1,2,4-triazoles . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities .

Biochemical Pathways

Triazole compounds have been found to affect a wide range of biochemical pathways due to their broad spectrum of biological activities. They have been reported to have antimicrobial, antioxidant, and antiviral potential .

Pharmacokinetics

The pharmacokinetics of a compound can be influenced by its chemical structure, and triazole compounds are known to have good bioavailability .

Result of Action

Triazole compounds have been reported to have a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .

Eigenschaften

IUPAC Name |

4-benzyl-N-cyclopentyl-2-[(2-fluorophenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26FN5O3/c30-24-13-7-4-10-21(24)18-34-29(38)35-25-16-20(26(36)31-22-11-5-6-12-22)14-15-23(25)27(37)33(28(35)32-34)17-19-8-2-1-3-9-19/h1-4,7-10,13-16,22H,5-6,11-12,17-18H2,(H,31,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFIZBASFWWVBID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C4=NN(C(=O)N34)CC5=CC=CC=C5F)CC6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzyl-N-cyclopentyl-2-(2-fluorobenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(Aminomethyl)cyclohexyl]-4-propan-2-ylsulfanylbenzamide;hydrochloride](/img/structure/B2489319.png)

![1-benzyl-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2489321.png)

![N-(3,4-dimethylphenyl)-2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetamide](/img/structure/B2489322.png)

![2-[(2R)-Oxolan-2-yl]ethan-1-amine hydrochloride](/img/structure/B2489323.png)

![2-ethoxy-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2489325.png)

![2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2489327.png)

![3-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2489334.png)